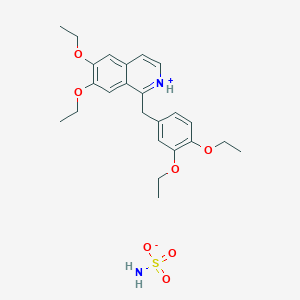
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate, also known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. DIDS is commonly used as an inhibitor of chloride channels and has been studied extensively in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate is complex and not fully understood. It is thought to inhibit chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride conductance and an increase in membrane potential.
Biochemische Und Physiologische Effekte
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate has a variety of biochemical and physiological effects. It has been shown to inhibit chloride channels in a variety of cell types, including neurons, and has been used to study the role of chloride channels in synaptic transmission and neuronal excitability. 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate has also been shown to inhibit the activity of the Na+/H+ exchanger, which is involved in regulating intracellular pH.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate in lab experiments is that it is a potent and specific inhibitor of chloride channels. This allows researchers to study the role of chloride channels in a variety of cell types and physiological processes. However, one limitation of using 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate is that it can have off-target effects on other ion channels and transporters.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate. One area of interest is the role of chloride channels in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more specific and potent inhibitors of chloride channels that can be used in both basic and clinical research.
In conclusion, 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate, or 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate, is a sulfonamide derivative that has been widely used in scientific research. It is a potent and specific inhibitor of chloride channels and has been used to study the role of chloride channels in a variety of cell types and physiological processes. While there are limitations to using 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate in lab experiments, it remains an important tool for researchers studying the role of chloride channels in health and disease.
Synthesemethoden
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate can be synthesized using a variety of methods, including the reaction of 3,4-diethoxybenzyl chloride with isoquinoline in the presence of a strong base. The resulting product can then be reacted with sulfamic acid to form the final compound.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to inhibit chloride channels in a variety of cell types, including neurons, and has been used to study the role of chloride channels in synaptic transmission and neuronal excitability.
Eigenschaften
CAS-Nummer |
17332-39-7 |
|---|---|
Produktname |
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate |
Molekularformel |
C24H32N2O7S |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinolin-2-ium;sulfamate |
InChI |
InChI=1S/C24H29NO4.H3NO3S/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-5(2,3)4/h9-12,14-16H,5-8,13H2,1-4H3;(H3,1,2,3,4) |
InChI-Schlüssel |
ZKTOHCHQLAMMQD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.NS(=O)(=O)[O-] |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.NS(=O)(=O)[O-] |
Andere CAS-Nummern |
17332-39-7 |
Synonyme |
1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





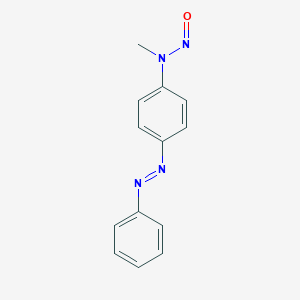




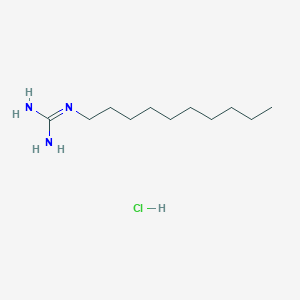

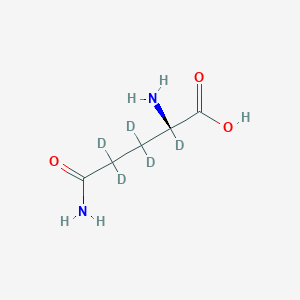
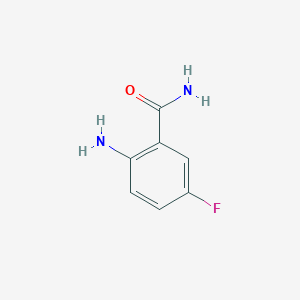
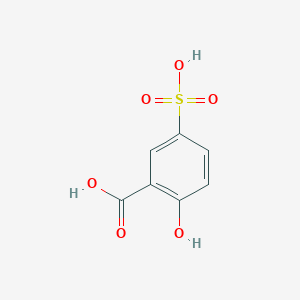
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)
![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)